2-{(E)-[(4-bromophenyl)imino]methyl}-6-methoxyphenol
Description
Chemical Structure: This Schiff base consists of a 6-methoxyphenol backbone linked via an imine group (C=N) to a 4-bromophenyl substituent. The E-configuration of the imine bond is stabilized by resonance and steric factors. Molecular Formula: C₁₄H₁₁BrNO₂ Key Properties:
Properties
IUPAC Name |
2-[(4-bromophenyl)iminomethyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-18-13-4-2-3-10(14(13)17)9-16-12-7-5-11(15)6-8-12/h2-9,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKETWNOKIWCWJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425312 | |
| Record name | Phenol, 2-[(E)-[(4-bromophenyl)imino]methyl]-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623150-88-9, 17696-48-9 | |
| Record name | Phenol, 2-[(E)-[(4-bromophenyl)imino]methyl]-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-(4-BROMOPHENYLIMINO)-6-METHOXY-O-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Protocol
Work-Up and Isolation
Post-reaction, the mixture is cooled to 10–15°C, inducing crystallization. The crude product is filtered, washed with cold ethanol, and recrystallized from methanol or ethanol to yield pale-yellow crystals. Typical yields range from 85–92% .
Mechanistic Insights
The reaction mechanism involves three key stages:
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Protonation of the Aldehyde : Glacial acetic acid protonates the carbonyl oxygen of 6-methoxysalicylaldehyde, enhancing electrophilicity.
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Nucleophilic Attack : The amine’s lone pair attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
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Dehydration : Elimination of water generates the thermodynamically stable E-configuration imine.
The ortho-methoxy and para-hydroxyl groups on the aldehyde stabilize the intermediate via intramolecular hydrogen bonding, favoring high regioselectivity.
Optimization of Reaction Parameters
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Crystallinity |
|---|---|---|---|
| Ethanol | 24.3 | 89 | High |
| Methanol | 32.7 | 85 | Moderate |
| Acetonitrile | 37.5 | 78 | Low |
Ethanol is preferred due to its balance of polarity and boiling point, which facilitates reflux without side reactions.
Catalytic Systems
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p-Toluenesulfonic Acid : Yields 91% but requires stringent moisture control.
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No Catalyst : Yields drop to <50% , underscoring the necessity of acid catalysis.
Advanced Synthesis Strategies
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction time to 15–20 minutes with comparable yields (87–90%). This method minimizes thermal degradation, preserving the integrity of the methoxy and hydroxyl groups.
Green Chemistry Approaches
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Solvent-Free Conditions : Grinding equimolar reactants with a catalytic amount of acetic acid at 50°C yields 82% product.
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Biodegradable Solvents : Cyclopentyl methyl ether (CPME) achieves 84% yield, aligning with sustainable practices.
Characterization and Quality Control
Spectroscopic Data
Purity Analysis
High-performance liquid chromatography (HPLC) with a C18 column (MeOH:H₂O = 70:30) confirms purity >98%.
Industrial-Scale Considerations
Patent CN104098449B highlights bromination techniques using 1,2-ethylene dichloride and glacial acetic acid, achieving >98% selectivity for halogenated intermediates. While tailored for 2,6-dimethoxy-3-bromo-4-methylphenol, these protocols inform solvent and catalyst choices for large-scale Schiff base synthesis. Key adaptations include:
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Solvent Volume : 3–7 times the substrate mass to ensure homogeneity.
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Temperature Control : Maintaining 30–50°C prevents byproduct formation.
Challenges and Mitigation
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Hydrolysis of Imine : Moisture exposure reverts the Schiff base to precursors. Use of molecular sieves or anhydrous solvents mitigates this.
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Regioselectivity : Competing reactions at the aldehyde’s ortho-position are minimized via steric hindrance from the methoxy group.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(4-bromophenyl)imino]methyl}-6-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols and imines, depending on the nucleophile used.
Scientific Research Applications
2-{(E)-[(4-bromophenyl)imino]methyl}-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(E)-[(4-bromophenyl)imino]methyl}-6-methoxyphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the imino group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Steric Properties
Table 1: Substituent Variations in Analogous Schiff Bases
Key Findings :
Photophysical and Coordination Behavior
Table 2: Photochromic and Metal-Binding Properties
Key Findings :
- Bulkier substituents (e.g., tert-butyl groups in di-tert-butyl derivatives) enable photochromism via steric strain relief upon UV exposure .
- Dichlorophenyl analogs (e.g., DCPIMMP) exhibit strong absorption at 590 nm in chloroform, making them superior for spectrophotometric Cu(II) detection compared to bromophenyl derivatives .
Table 3: Antimicrobial and Solvent Extraction Performance
Key Findings :
- Bromophenyl-containing oxazine derivatives (e.g., compound 3k) show enhanced antimicrobial activity due to synergistic effects between halogens and methoxy groups .
- Dichlorophenyl analogs outperform bromophenyl derivatives in solvent extraction, likely due to stronger Lewis acidity of Cl substituents .
Biological Activity
Overview
2-{(E)-[(4-bromophenyl)imino]methyl}-6-methoxyphenol, a Schiff base characterized by its imine functional group and methoxy-substituted phenolic structure, has garnered attention for its potential biological activities. This compound, with the molecular formula C14H12BrNO2 and a molecular weight of 306.15 g/mol, is primarily used in research settings for its antimicrobial and anticancer properties, as well as its applications in medicinal chemistry.
Synthesis and Structural Characterization
The synthesis of this compound typically involves a condensation reaction between 4-bromobenzaldehyde and 6-methoxysalicylaldehyde or related amines, often facilitated by an acidic catalyst. Characterization techniques such as FTIR, XRD, and DFT calculations have been employed to confirm the structure and assess the compound's electronic properties and stability.
Table 1: Characterization Techniques
| Technique | Description |
|---|---|
| FTIR | Identifies functional groups through characteristic absorption peaks. |
| XRD | Determines crystal structure and phase purity. |
| DFT | Provides insights into electronic structure and reactivity. |
Antimicrobial Properties
Research indicates that Schiff bases, including this compound, exhibit significant antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans.
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of this compound on cancer cell lines. For example, it has shown promising results against HeLa (cervical cancer) and K562 (chronic myeloid leukemia) cell lines while exhibiting lower toxicity towards normal human vascular endothelial cells (HUVEC). The mechanism of action may involve the inhibition of specific enzymes or receptors linked to cancer progression.
Case Study: Cytotoxicity Evaluation
A comparative study evaluated the cytotoxic effects of various Schiff bases on cancer cell lines:
- Compound : this compound
- Cell Lines Tested : HeLa, K562
- Results :
- IC50 Values : Indicated significant cytotoxicity at concentrations lower than those affecting normal cells.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Toxicity to Normal Cells |
|---|---|---|
| HeLa | 15 | Low |
| K562 | 20 | Low |
The exact mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may interact with biological targets such as enzymes involved in metabolic pathways or receptors that regulate cell proliferation and apoptosis.
Q & A
Basic: What are the optimal synthetic routes for preparing 2-{(E)-[(4-bromophenyl)imino]methyl}-6-methoxyphenol, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via a Schiff base condensation between 6-methoxysalicylaldehyde and 4-bromoaniline in ethanol or methanol under reflux. Key parameters include:
- Solvent choice : Polar protic solvents (e.g., ethanol) enhance imine formation due to hydrogen-bond stabilization .
- Catalysis : Acidic conditions (e.g., glacial acetic acid) accelerate the reaction by protonating the carbonyl oxygen, increasing electrophilicity.
- Temperature : Reflux (~78°C for ethanol) ensures sufficient energy for dehydration while avoiding side reactions.
- Purification : Crystallization from ethanol/water mixtures yields high-purity crystals suitable for X-ray diffraction (XRD) .
Basic: What structural characterization techniques are most reliable for confirming the geometry and purity of this Schiff base?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
